5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCWCGBYUHIURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters and reducing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor functions. This interaction can affect various cellular pathways and processes, making the compound valuable for studying biological mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of pyrrolo[2,3-b]pyridine derivatives depend on substituent type and position. Below is a comparative analysis:
Table 1: Key Pyrrolo[2,3-b]pyridine Derivatives and Their Properties
Biological Activity
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 2137648-42-9) is a synthetic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine core with a sulfonyl chloride group, facilitates various chemical reactions, making it a valuable building block in drug development.
- Molecular Formula : C7H4Cl2N2O2S
- Molecular Weight : 227.08 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor functions, affecting various cellular pathways. The sulfonyl chloride group is particularly reactive, allowing for the formation of sulfonamide derivatives that can target specific biological processes.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds structurally related to 5-chloro-1H-pyrrolo[2,3-b]pyridine have been evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain derivatives showed promising results against ovarian and breast cancer cells while maintaining low toxicity towards non-cancerous cells.
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Ovarian Cancer | <10 | Moderate cytotoxicity |
| Compound B | Breast Cancer | <15 | Limited toxicity |
| Compound C | Cardiac Cells | >30 | Non-toxic |
Antimycobacterial Activity
The compound also shows potential as an antimycobacterial agent. Studies have demonstrated that certain derivatives can effectively inhibit the growth of Mycobacterium tuberculosis. The mechanism often involves targeting key enzymes in the bacterial fatty acid synthesis pathway.
| Derivative | MIC90 (µM) | Activity Level |
|---|---|---|
| Derivative D | <0.15 | High |
| Derivative E | 3.13 | Moderate |
| Derivative F | >160 | Low |
Antiviral Properties
Emerging research suggests antiviral properties against respiratory syncytial virus (RSV). Derivatives have been evaluated for their ability to inhibit viral replication in vitro, demonstrating good activity across multiple strains.
Study 1: Anticancer Efficacy
In a comprehensive study published in Journal of Medicinal Chemistry, researchers synthesized various pyrrolo[2,3-b]pyridine derivatives and assessed their anticancer efficacy. The most potent compound demonstrated an IC50 value of less than 10 µM against ovarian cancer cells, indicating strong cytotoxicity.
Study 2: Antimycobacterial Activity
A separate investigation focused on the antimycobacterial activity of pyrrolo[2,3-b]pyridine derivatives. The study highlighted that compounds with specific functional groups exhibited MIC values lower than those of traditional antibiotics like isoniazid.
Study 3: Antiviral Potential
Research published in Pharmaceutical Research explored the antiviral potential of derivatives against RSV. Compounds were tested for cytopathic effects and showed promising results in inhibiting viral replication while maintaining acceptable solubility and pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, and how can purity be optimized?
- Methodology :
-
Regioselective halogenation : Use bromine or chlorine sources under controlled conditions to ensure substitution at the 5-position. Han et al. (2017) achieved >90% regioselectivity for 5-bromo-4-chloro-3-nitro-7-azaindole using HNO₃/H₂SO₄ and Br₂ .
-
Sulfonylation : Introduce the sulfonyl chloride group via reaction with chlorosulfonic acid or SO₂Cl₂. Stokes et al. (2013) demonstrated sulfonylation of pyrrolo[2,3-b]pyridine derivatives under anhydrous conditions at 0–5°C .
-
Purity optimization : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) improves purity.
- Key Data :
| Step | Yield (%) | Purity (%) | Conditions | Reference |
|---|---|---|---|---|
| Halogenation | 85–90 | >95 | HNO₃/H₂SO₄, Br₂, 0°C | |
| Sulfonylation | 70–75 | >90 | SO₂Cl₂, DCM, 0°C |
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodology :
-
¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. The pyrrolo[2,3-b]pyridine core shows characteristic aromatic protons at δ 7.5–8.5 ppm .
-
Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ = 291.5 for C₇H₄Cl₂N₂O₂S).
-
X-ray Crystallography : Resolves bond lengths and angles. Kozanecka-Okupnik et al. (2023) reported a dihedral angle of 3.7° between the pyrrolo and pyridine rings in a derivative .
- Key Data :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray | Bond length: C-Cl = 1.73 Å, C-S = 1.76 Å | |
| ¹H NMR | H-3 (sulfonyl): δ 8.2 ppm (singlet) |
Advanced Research Questions
Q. How can researchers address low yields during sulfonyl chloride formation in the final synthetic step?
- Methodology :
-
Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution. Brumsted et al. (2012) achieved >80% yield in sulfonamide formation using ZnCl₂ .
-
Temperature control : Maintain reaction temperature below 10°C to prevent decomposition.
-
In situ generation : Generate SO₂Cl₂ from ClSO₃H and PCl₅ to improve reactivity .
- Contradictions :
-
Han et al. (2017) reported lower yields (60–70%) without catalysts, while Brumsted et al. (2012) achieved higher yields with ZnCl₂ .
Q. How can structural modifications of this compound enhance its kinase inhibitory activity?
- Methodology :
-
Substitution at the 1-position : Introduce aryl sulfonyl groups (e.g., phenylsulfonyl) to improve binding affinity. Stokes et al. (2013) showed that 1-(phenylsulfonyl) derivatives exhibit potent kinase inhibition (IC₅₀ = 12 nM) .
-
Functionalization at the 3-position : Replace sulfonyl chloride with sulfonamide groups for better solubility.
- Key Data :
| Derivative | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 1-Phenylsulfonyl | JAK2 | 12 | |
| 3-Sulfonamide | EGFR | 45 |
Q. How should researchers resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?
- Methodology :
-
Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls.
-
Structural analogs : Compare activities of 5-chloro vs. 5-fluoro derivatives. shows 5-fluoro-3-iodo derivatives exhibit 3x higher potency against tyrosine kinases .
-
Computational modeling : Perform docking studies to correlate substituent effects with binding energy.
- Contradictions :
-
5-Chloro derivatives in show moderate activity (IC₅₀ = 50–100 nM), while 5-fluoro derivatives in achieve IC₅₀ = 15–30 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
